molecular formula C12H13ClN2O B13868711 2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile

2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile

Cat. No.: B13868711
M. Wt: 236.70 g/mol
InChI Key: RPQXUPALPYXKMB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13ClN2O It is a derivative of benzonitrile, featuring a chloro substituent at the 2-position and a hydroxypiperidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 3-hydroxypiperidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidinyl group can form hydrogen bonds with active sites, while the chloro and nitrile groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-hydroxypiperidin-1-yl)-1,3,5-triazine
  • 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
  • 2-Chloro-4-(3-hydroxy-1-piperidinyl)benzonitrile

Uniqueness

2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and hydroxypiperidinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile

InChI

InChI=1S/C12H13ClN2O/c13-12-6-10(4-3-9(12)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2

InChI Key

RPQXUPALPYXKMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)O

Origin of Product

United States

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